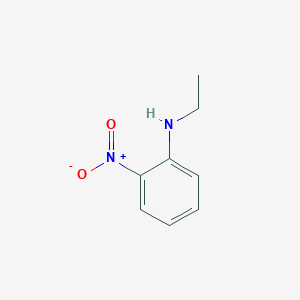

N-Ethyl-2-nitroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKVOWCSGXCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143740 | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10112-15-9 | |

| Record name | N-Ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10112-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010112159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-2-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XV87Z8LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Ethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-2-nitroaniline, a valuable intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The primary focus is on the direct N-alkylation of 2-nitroaniline, a method that, while straightforward in principle, presents unique challenges due to the electronic properties of the substrate. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical aspects of purification, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-substituted nitroanilines.

Scientific Principles and Mechanistic Insights

The synthesis of this compound from 2-nitroaniline is primarily challenged by the reduced nucleophilicity of the amine group. The potent electron-withdrawing nature of the ortho-nitro group significantly decreases the electron density on the nitrogen atom, rendering it a weak nucleophile compared to aniline.[1] Consequently, achieving efficient ethylation requires carefully optimized reaction conditions, including the selection of an appropriate base, solvent, and temperature.

Two principal synthetic routes are viable:

-

Direct N-Alkylation: This is a classic nucleophilic substitution (S_N2) reaction. The lone pair of electrons on the 2-nitroaniline nitrogen attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or ethyl iodide). A base is essential to neutralize the acid byproduct (HBr or HI) and deprotonate the aniline, enhancing its nucleophilicity.[2] Over-alkylation to form the tertiary amine, N,N-diethyl-2-nitroaniline, is a common side reaction that can be minimized by using a slight excess of the starting 2-nitroaniline.[1]

-

Reductive Amination: This one-pot method involves the reaction of 2-nitroaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3][4] This approach avoids the use of alkyl halides and can offer high selectivity under catalytic hydrogenation or transfer hydrogenation conditions.[4][5]

This guide will focus on the direct N-alkylation method due to its widespread use and applicability with common laboratory reagents.

Experimental Protocol: Direct N-Alkylation

This protocol details a robust procedure for the synthesis of this compound via direct alkylation. It incorporates best practices for maximizing yield and purity while ensuring operational safety.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Role | Typical Equivalents | Notes |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Starting Material | 1.0 | A toxic, orange solid.[6] |

| Ethyl Bromide | C₂H₅Br | 108.97 | Ethylating Agent | 1.1 - 1.2 | Less reactive but more cost-effective than ethyl iodide. |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.0 | Anhydrous grade is crucial. Stronger bases like NaH or tBuOK can be used but require stricter anhydrous conditions.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | ~0.1 - 0.2 M | Anhydrous. A polar aprotic solvent that facilitates S_N2 reactions.[1] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | - | Used during workup. |

| Brine | NaCl (aq) | - | Washing Agent | - | Saturated aqueous solution. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent | - | For drying the organic layer. |

2.2. Step-by-Step Methodology

-

Reaction Setup:

-

Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

-

Place the flask under a gentle flow of inert gas (Nitrogen or Argon).

-

-

Reagent Addition:

-

To the flask, add 2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 to 0.2 M with respect to the 2-nitroaniline.

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

-

Alkylation Reaction:

-

Slowly add ethyl bromide (1.1 eq) to the stirring suspension dropwise using a syringe.

-

After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.[7]

-

Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC), typically with a hexane:ethyl acetate eluent system (e.g., 4:1). The product will appear as a new, less polar spot compared to the starting 2-nitroaniline. The reaction typically takes 12-16 hours.[2][7]

-

-

Aqueous Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a significant volume of cold deionized water.

-

Extract the aqueous layer three times with ethyl acetate.[8]

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[8]

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a dark orange or red liquid.

-

Experimental Workflow and Troubleshooting

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficient base strength; low reaction temperature; wet reagents/solvent. | Use a stronger base like NaH or tBuOK under strict anhydrous conditions. Increase temperature to 100-120°C. Ensure all reagents and solvents are thoroughly dried.[1] |

| Multiple Spots on TLC | N,N-dialkylation is occurring. | Use a slight excess of 2-nitroaniline (1.2-1.5 eq) relative to the ethylating agent. Run the reaction to partial conversion to favor mono-alkylation.[1] |

| Oily Product After Workup | Presence of residual solvent or impurities depressing the melting point. | Triturate the oil with a non-polar solvent like hexane to induce solidification. If this fails, proceed directly to column chromatography.[9] |

| Poor Separation in Column | Incorrect eluent system; column overloading. | Optimize the eluent system using TLC to achieve a target R_f of 0.2-0.4 for the product.[10] Reduce the amount of crude material loaded onto the column. |

Purification and Characterization

Purification is critical to obtaining this compound of high purity.

4.1. Purification by Column Chromatography

This is the most effective method for separating the mono-alkylated product from unreacted starting material and the di-alkylated byproduct.[9]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the compounds.[9]

-

Procedure: Pack the column with a slurry of silica gel in the initial eluent. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica bed. Elute with the solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[9][10]

4.2. Product Characterization

The identity and purity of the final product must be confirmed by spectroscopic analysis.

Expected Analytical Data for this compound

| Analysis | Data Type | Expected Values and Observations |

| Appearance | Physical State | Orange to red liquid at room temperature. |

| Molecular Weight | MS | 166.18 g/mol |

| ¹H NMR | (CDCl₃, 300 MHz) | δ (ppm): ~8.2 (dd, 1H, Ar-H), ~8.0 (br s, 1H, N-H), ~7.4 (ddd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (ddd, 1H, Ar-H), ~3.3 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃). (Values are estimates based on spectral data for N-ethyl-o-nitroaniline).[11] |

| FT-IR | (cm⁻¹) | ~3350-3400 (N-H Stretch), ~2850-2980 (Aliphatic C-H Stretch), ~1600-1640 (N-H Bend), ~1500-1530 (Asymmetric NO₂ Stretch), ~1330-1370 (Symmetric NO₂ Stretch).[7] |

| Mass Spec (EI-MS) | m/z | Molecular Ion (M⁺) at ~166. Key fragments may include [M-CH₃]⁺, [M-NO₂]⁺.[7] |

Safety Precautions

A thorough risk assessment must be conducted before beginning this synthesis. All operations must be performed inside a certified chemical fume hood.[12]

-

2-Nitroaniline: Toxic and an irritant.[12] It is harmful if swallowed, inhaled, or absorbed through the skin.[13] Avoid creating dust.[14][15]

-

Ethylating Agents (e.g., Ethyl Bromide): These are volatile, potentially carcinogenic, and should be handled with extreme care.

-

Solvents (DMF, Ethyl Acetate): DMF is a skin and eye irritant and can be absorbed through the skin.[12] Organic solvents are flammable and should be kept away from ignition sources.[12]

-

Bases (K₂CO₃): While less hazardous than stronger bases, potassium carbonate is an irritant. Stronger bases like NaH are pyrophoric and react violently with water.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.[14]

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-resistant lab coat.

-

Appropriate respiratory protection may be necessary if there is a risk of inhaling dust or vapors.[14][16]

Caption: A flowchart outlining the critical safety checks for the synthesis protocol.

Conclusion

The synthesis of this compound via direct N-alkylation of 2-nitroaniline is a robust and accessible method for laboratory-scale production. Success hinges on overcoming the low nucleophilicity of the starting material through the judicious selection of a suitable base, polar aprotic solvent, and elevated temperatures. Careful monitoring of the reaction to minimize side products, followed by a systematic workup and chromatographic purification, can afford the desired product in high purity. Adherence to stringent safety protocols is paramount throughout the procedure due to the hazardous nature of the reagents involved.

References

- Benchchem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. Benchchem.

- ECHEMI. (n.d.).

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.

- Benchchem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.

- Carl ROTH. (2024).

- Benchchem. (2025). Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.

- Benchchem. (2025). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview. Benchchem.

- ChemicalBook. (2025).

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Nitroaniline. Fisher Scientific.

- ChemicalBook. (n.d.). This compound(10112-15-9) 1H NMR. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound 98 10112-15-9. Sigma-Aldrich.

- Benchchem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.

- SpectraBase. (n.d.). N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase.

- Benchchem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.

- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. (a) Overall reaction scheme. (b) Mechanism. (c) Methods. (d) Bioactive products synthesized by reductive alkylation of nitro compounds.

- Wikipedia. (n.d.). 2-Nitroaniline. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of N-Ethyl-2-nitroaniline

An In-depth Technical Guide to N-Ethyl-2-nitroaniline

Introduction

This compound is an organic compound that serves as a significant building block in various chemical syntheses.[1][][3] Characterized by an aromatic ring substituted with both an ethylamino group and a nitro group, its unique electronic and structural properties make it a versatile intermediate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, reactivity, synthesis protocols, and safety considerations.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is foundational for scientific communication. This compound is recognized by several identifiers across various chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| CAS Number | 10112-15-9[1][][3][5] |

| EC Number | 233-305-4 |

| Molecular Formula | C₈H₁₀N₂O₂[1][][3] |

| Molecular Weight | 166.18 g/mol [1][][3] |

| SMILES | CCNC1=CC=CC=C1[O-][1][] |

| InChI Key | CQIKVOWCSGXCCG-UHFFFAOYSA-N[1][] |

Structural Representation

The molecular structure features an ethyl group (-CH₂CH₃) attached to the nitrogen of an aniline molecule, with a nitro group (-NO₂) at the ortho position (position 2) on the benzene ring. This ortho-substitution creates steric hindrance and enables potential intramolecular hydrogen bonding, which significantly influences the compound's reactivity and physical properties.

Caption: Workflow for Spectroscopic Structural Elucidation.

Methodology:

-

Sample Preparation: Dissolve a small quantity of purified this compound in a suitable solvent (e.g., CDCl₃ for NMR, methanol for MS). [6][7]2. FT-IR Analysis: Obtain the infrared spectrum to identify characteristic vibrations of the N-H, C-H, and NO₂ bonds. [6]3. Mass Spectrometry: Introduce the sample into a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and analyze the fragmentation pattern. [6]4. NMR Analysis: Acquire ¹H and ¹³C NMR spectra to map the proton and carbon environments within the molecule.

-

Data Integration: Correlate the data from all three techniques to build a self-validating and unambiguous structural confirmation.

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay between the electron-donating ethylamino group and the powerful electron-withdrawing nitro group.

-

Basicity: It is a weak base. The presence of the ortho-nitro group significantly reduces the basicity of the amino group compared to aniline. [8]It reacts exothermically with acids to form ammonium salts. [1]* Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which is a key transformation for producing diamine precursors. [1]* Oxidation: Protonated forms of the molecule can undergo intramolecular oxidation when subjected to collisional activation. [1]* Incompatibilities: The compound should not be mixed with strong oxidizing agents, isocyanates, halogenated compounds, acid anhydrides, and acid chlorides. [1][9]

Synthesis Methodologies

Two primary routes are commonly employed for the synthesis of this compound. The choice of method depends on the availability of starting materials and desired purity.

-

Nitration of N-Ethylaniline: This method involves the direct nitration of N-ethylaniline using a mixture of nitric acid and sulfuric acid. [1]However, controlling the regioselectivity to favor the ortho-isomer over the para-isomer can be challenging.

-

N-Alkylation of 2-Nitroaniline: A more controlled approach is the nucleophilic substitution reaction between 2-nitroaniline and an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base. [10]This method generally offers better yields of the desired product.

Caption: General workflow for synthesis via N-alkylation.

Experimental Protocol: Synthesis via N-Alkylation of 2-Nitroaniline (This protocol is adapted from general procedures for N-alkylation of similar anilines) [10]1. Setup: To a round-bottom flask containing 2-nitroaniline (1 equivalent) in an anhydrous solvent like DMF, add a base such as potassium carbonate (2-3 equivalents) under an inert atmosphere. 2. Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, slowly add the ethylating agent (e.g., ethyl iodide, 1.1 equivalents). 3. Reaction: Heat the mixture to 50-80°C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. 4. Work-up: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. 5. Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Applications in Research and Industry

This compound is primarily used as a chemical intermediate. [1][]* Dyes and Pigments: It serves as a precursor in the synthesis of various azo dyes. [1]* Pharmaceuticals: Its structure is a scaffold for the development of new pharmaceutical agents, particularly in the synthesis of benzimidazoles, which are important heterocyclic motifs in medicinal chemistry. [1][8]* Organic Synthesis: In a laboratory setting, it is used in studies focused on reaction mechanisms and as a starting material for more complex molecules. [1]It has been used in the preparation of functionalized 2,6-bisbenzimidazolylpyridine derivatives.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards:

-

Harmful if swallowed (H302) [4]* Harmful in contact with skin (H312) [4]* Causes skin irritation (H315) [4]* Causes serious eye irritation (H319) [4]* Harmful if inhaled (H332) [4]* May cause respiratory irritation (H335) [4]

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. [11][12]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][12]Avoid breathing dust, fumes, or vapors. [11]Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [5][13]Keep away from incompatible materials such as strong acids and oxidizing agents. [9]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. [9][11]

References

- PubChem. (n.d.). This compound.

- Solubility of Things. (n.d.). N-ethyl-4-nitroaniline.

- SpectraBase. (n.d.). N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum.

- PrepChem.com. (n.d.). Synthesis of N-(2-ethoxyethyl)-o-nitroaniline.

- PubChem. (n.d.). N-Ethyl-4-nitroaniline.

- PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

- OECD SIDS. (2003). 2-NITROANILINE.

- Wikipedia. (n.d.). 2-Nitroaniline.

- Carl ROTH. (2024). Safety Data Sheet: 2-Nitroaniline.

Sources

- 1. Buy this compound | 10112-15-9 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10112-15-9|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. fishersci.ca [fishersci.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. This compound CAS#: 10112-15-9 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of N-Ethyl-2-nitroaniline

Introduction: The Analytical Imperative for N-Ethyl-2-nitroaniline

This compound (NEO), a substituted aromatic amine with the molecular formula C₈H₁₀N₂O₂[1], serves as a valuable intermediate in the synthesis of dyes, pigments, and potential pharmaceutical agents[2]. Its chemical architecture, featuring a nitro group ortho to a secondary ethylamine on a benzene ring, imparts specific reactivity and properties that are of interest to researchers in organic synthesis and materials science. Accurate and unambiguous structural confirmation is paramount for any application, ensuring purity, predicting reactivity, and meeting regulatory standards.

This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the spectral features and the logic of the experimental design. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the rationale for interpretation and the robust protocols required for reproducible, high-quality results.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is to understand the target molecule's structure. This compound consists of an ethyl group (-CH₂CH₃) attached to the nitrogen atom of an aniline, with a nitro group (-NO₂) at the adjacent (ortho) position on the aromatic ring. This specific arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound (CAS: 10112-15-9).

A logical workflow ensures that data from each technique is used to build a comprehensive and self-validating structural profile.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can determine their chemical environments, count the number of each type of nucleus, and deduce their connectivity.

¹H NMR Spectroscopy Data & Interpretation

The proton NMR spectrum provides information on the number, environment, and neighboring protons for all hydrogen atoms in the molecule. Based on data for analogous compounds and spectral database entries, the expected ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below[3][4][5].

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.15 | Doublet (d) | 1H | Ar-H (H-6) | Strong deshielding by the adjacent electron-withdrawing nitro group. |

| ~8.0 (broad) | Singlet (s) | 1H | N-H | The amine proton is exchangeable and often appears as a broad singlet. |

| ~7.45 | Triplet (t) | 1H | Ar-H (H-4) | deshielded by the nitro group and influenced by adjacent protons. |

| ~6.80 | Doublet (d) | 1H | Ar-H (H-3) | Least deshielded aromatic proton, ortho to the electron-donating amino group. |

| ~6.70 | Triplet (t) | 1H | Ar-H (H-5) | Shielded relative to H-4 and H-6. |

| ~3.30 | Quartet (q) | 2H | -NH-CH₂ -CH₃ | Adjacent to the electron-withdrawing nitrogen and split by the methyl group protons. |

| ~1.40 | Triplet (t) | 3H | -NH-CH₂-CH₃ | Split into a triplet by the two adjacent methylene protons. |

Expertise & Experience Insight: The precise chemical shift of the N-H proton (~8.0 ppm) can be highly variable and is dependent on sample concentration, temperature, and residual water in the solvent. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The downfield shift is indicative of intramolecular hydrogen bonding between the N-H proton and an oxygen of the ortho-nitro group, a common feature in such structures.

¹³C NMR Spectroscopy Data & Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a chemically distinct carbon atom or a set of equivalent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~146.0 | C -NH (C-1) | Aromatic carbon bonded to the amino group, significantly deshielded. |

| ~136.0 | C -NO₂ (C-2) | Aromatic carbon attached to the strongly electron-withdrawing nitro group. |

| ~133.5 | Ar-C H (C-4) | Aromatic methine carbon, downfield due to proximity to the nitro group. |

| ~126.0 | Ar-C H (C-6) | Aromatic methine carbon adjacent to the nitro group. |

| ~119.0 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~115.5 | Ar-C H (C-3) | Aromatic methine carbon, shielded by the amino group. |

| ~38.0 | -NH-CH₂ -CH₃ | Aliphatic carbon attached to nitrogen. |

| ~14.0 | -NH-CH₂-CH₃ | Terminal methyl carbon, the most shielded carbon in the molecule. |

Trustworthiness Insight: The assignment of aromatic carbons can be complex. Advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively link each carbon to its attached protons and to protons two to three bonds away, respectively. This provides an unbiased, self-validating system for assignment, removing any ambiguity from predictions based solely on substituent effects[6].

Experimental Protocol for NMR Spectroscopy

This protocol describes a standard method for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[7].

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm[7].

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared light, the radiation is absorbed. These absorptions provide a molecular "fingerprint."

IR Spectroscopy Data & Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic ring, nitro, and aliphatic functionalities. The data presented is for a neat (liquid film) sample[1].

Table 3: Key FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3380 | Medium-Strong | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1620 | Strong | N-H Bend | Secondary Amine |

| ~1580, ~1470 | Strong | C=C Stretch | Aromatic Ring |

| ~1520 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1260 | Strong | C-N Stretch | Aromatic Amine |

| ~750 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Expertise & Experience Insight: The two most diagnostic peaks in this spectrum are the very strong absorptions for the nitro group at ~1520 cm⁻¹ and ~1350 cm⁻¹[8]. Their high intensity is due to the large change in dipole moment during the N-O bond stretching vibrations. The position of the N-H stretch (~3380 cm⁻¹) is at a slightly lower frequency than a typical free secondary amine, which is further evidence of the intramolecular hydrogen bonding with the ortho-nitro group discussed in the NMR section.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol outlines the standard procedure for obtaining an FTIR spectrum of a pure liquid sample.

-

Sample Preparation & Cell Cleaning:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a tissue lightly moistened with a volatile solvent like acetone or isopropanol, then allowing them to dry completely. Handle plates by their edges to avoid transferring moisture.

-

Obtain a background spectrum of the empty, clean plates in the spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

-

Sample Application:

-

Data Acquisition:

-

Place the assembled salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio[11].

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator for storage[9].

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information from the fragmentation pattern of the molecule upon ionization.

Mass Spectrometry Data & Interpretation

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺) and also inducing fragmentation.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound (166.18 g/mol )[1]. |

| 151 | [C₈H₉N₂O₂]⁺ | [M - CH₃]⁺ : Loss of a methyl radical from the ethyl group. This is a common fragmentation pathway for ethyl-substituted compounds. |

| 106 | [C₇H₈N]⁺ | [M - NO₂ - H₂O]⁺ or similar rearrangement : This major fragment likely results from a complex rearrangement following the loss of the nitro group and subsequent stabilization. The fragment at m/z 106 is a common feature in the mass spectra of ethylanilines. |

Trustworthiness Insight: The molecular ion peak at m/z 166 is a critical piece of data, directly confirming the compound's molecular formula. The presence of an even-numbered molecular ion peak is consistent with the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass[12]. This provides an internal check on the validity of the spectral interpretation.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

This protocol describes a general method for the analysis of a nitroaromatic compound using GC-MS.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to splitless mode at 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program is designed to separate the analyte from solvent and any potential impurities.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Analyzer: Set to scan a mass range of m/z 40-400.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

Begin data acquisition after a solvent delay of 2-3 minutes to protect the detector filament.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, and together they form a self-validating system.

-

Mass Spectrometry confirms the molecular formula C₈H₁₀N₂O₂ by identifying the molecular ion at m/z 166 .

-

Infrared Spectroscopy verifies the presence of key functional groups: a secondary amine (N-H stretch ~3380 cm⁻¹), a nitro group (strong stretches at ~1520 and ~1350 cm⁻¹), an aromatic ring, and aliphatic C-H bonds.

-

NMR Spectroscopy provides the complete structural map, detailing the ethyl group and the specific substitution pattern on the aromatic ring, confirming the ortho relationship between the ethylamino and nitro substituents.

This comprehensive spectroscopic dataset provides an unambiguous and robust characterization of this compound, fulfilling the rigorous standards required for research, development, and quality control in the chemical sciences.

References

- PubChem. This compound.

- The Royal Society of Chemistry.

- Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Bioregistry.

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

- Wyrzykowski, D., et al.

- Northern Illinois University, Department of Chemistry and Biochemistry.

- PubChem. N-Ethyl-4-nitroaniline.

- Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

- The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction.... [Link]

- PubChem. 4-Ethyl-2-nitroaniline.

- Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

- NIST. N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. [Link]

- LookChem. This compound. [Link]

- SpectraBase. N-ethyl-o-nitroaniline. Wiley. [Link]

- University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

- McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.

Sources

- 1. This compound | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 10112-15-9 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. benchchem.com [benchchem.com]

- 12. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

CAS number 10112-15-9 N-Ethyl-2-nitroaniline

An In-depth Technical Guide to N-Ethyl-2-nitroaniline (CAS 10112-15-9)

Abstract

This compound, identified by CAS number 10112-15-9, is a nitroaromatic amine that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring an ethylamino group and a nitro group ortho to each other on a benzene ring, imparts specific reactivity that is leveraged in the synthesis of a diverse range of target molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, discuss its applications as a building block for pharmaceuticals and dyes, outline analytical characterization techniques, and provide critical safety and handling information. This document is structured to deliver not just data, but also field-proven insights into the practical application and scientific context of this important chemical compound.

Core Chemical Identity and Properties

This compound is an organic compound characterized by the presence of both a secondary amine and a nitro functional group.[1][2] The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring and the adjacent ethylamino group, making it a valuable precursor in various synthetic pathways.[3]

Chemical Structure

The molecular structure consists of an ethyl group attached to the nitrogen atom of an aniline molecule, with a nitro group substituted at the ortho (2-position) of the benzene ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The compound's physical and chemical properties are essential for its proper handling, storage, and application in experimental setups. It is typically a liquid at room temperature.[4][5]

| Property | Value | Source(s) |

| CAS Number | 10112-15-9 | [1][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][6] |

| Molecular Weight | 166.18 g/mol | [4][6] |

| Appearance | Liquid | [4][5] |

| Density | 1.19 g/mL at 25 °C | [4][5][] |

| Boiling Point | 168 °C at 20 mmHg | [4][5][] |

| Refractive Index (n20/D) | 1.645 | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |

| InChI Key | CQIKVOWCSGXCCG-UHFFFAOYSA-N | [4][5] |

| SMILES | CCNc1ccccc1=O | [4][5] |

Synthesis Protocol: N-Alkylation of 2-Nitroaniline

A reliable and common method for synthesizing this compound is the direct N-alkylation of 2-nitroaniline using an ethylating agent. This approach offers good selectivity for the mono-ethylated product when reaction conditions are carefully controlled. The following protocol is adapted from established methodologies for similar aniline derivatives.[8]

Causality of Experimental Choices

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aniline starting material and other potential side reactions.

-

Solvent: Anhydrous Dimethylformamide (DMF) is an ideal solvent. Its polar aprotic nature effectively dissolves the aniline salt formed in situ and facilitates the SN2 reaction mechanism without interfering with the nucleophile.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the aniline's amino group, forming a more potent nucleophile. It is preferred over stronger bases like NaH for safety and to minimize side reactions.

-

Ethylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. Diethyl sulfate can also be used.[8]

-

Temperature Control: The reaction is initiated at room temperature for controlled deprotonation, then gently heated (50-80 °C) to drive the alkylation to completion at a reasonable rate. Overheating can lead to the formation of the dialkylated byproduct.[8]

-

Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time.[8]

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitroaniline (1 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the 2-nitroaniline. To this solution, add potassium carbonate (2-3 equivalents) portion-wise at room temperature.

-

Deprotonation: Stir the resulting suspension for 30 minutes under a nitrogen atmosphere at room temperature to allow for the formation of the anilide anion.

-

Alkylation: Slowly add ethyl iodide (1.05-1.2 equivalents) to the reaction mixture via a syringe.

-

Reaction: Heat the mixture to 60 °C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Synthesis and Drug Development

This compound is not typically an end-product but rather a critical building block. Its functional groups can be manipulated in subsequent steps to build more complex molecular scaffolds.

-

Precursor for Heterocycles: It is a key intermediate in the synthesis of functionalized heterocyclic compounds. For example, it has been used in the preparation of 2,6-bis(benzimidazolyl)pyridine derivatives, which are important ligands in coordination chemistry.[5]

-

Pharmaceutical Synthesis: The nitroaniline scaffold is present in various biologically active molecules. The reduction of the nitro group to an amine yields an ortho-diamine derivative, a common precursor for benzimidazoles, quinoxalines, and other heterocycles of pharmaceutical interest. It is cited as a precursor for the antimalarial drug cycloguanil.[6]

-

Dye and Pigment Industry: Like many nitroaniline derivatives, it can serve as an intermediate in the production of azo dyes.[6] The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound is paramount. A multi-technique approach is recommended for full characterization. While specific, verified spectra for this exact compound require access to specialized databases,[9][10] its structure allows for predictable spectroscopic signatures based on analogous compounds.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet for the CH₃ and a quartet for the CH₂), signals for the aromatic protons in the 6.5-8.5 ppm range, and a broad singlet for the N-H proton.

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3350-3400 cm⁻¹), aliphatic C-H stretches (2850-2980 cm⁻¹), and strong characteristic stretches for the nitro group (asymmetric around 1500-1530 cm⁻¹ and symmetric around 1330-1370 cm⁻¹).[12]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion (M+) peak at m/z 166, corresponding to the molecular formula C₈H₁₀N₂O₂.[12]

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point for method development.[13][14]

Caption: Logical workflow for the analytical characterization of this compound.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions. All handling should be performed in a well-ventilated fume hood by trained personnel.[15][16]

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][4]

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1][4] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin.[1][4] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled.[1][4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][5] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[16] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[4][16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[4][5]

-

First-Aid and Exposure Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Toxicological Profile

Direct and comprehensive toxicological data for this compound is not widely available in public literature.[17] Therefore, its toxicological profile is often inferred from structurally similar compounds, such as 2-nitroaniline. The primary toxicological concern for nitroanilines is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[18] The ethoxyethyl group may alter the absorption, distribution, metabolism, and excretion (ADME) properties compared to 2-nitroaniline, so this information should be used with caution as a preliminary guide.[17]

Conclusion

This compound (CAS 10112-15-9) is a foundational chemical intermediate with significant utility in synthetic organic chemistry. Its value is rooted in the dual reactivity of its amino and nitro functional groups, which serve as handles for constructing more complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and dye industries. A thorough understanding of its properties, synthetic routes, and analytical signatures, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. This guide provides the necessary framework for scientists to confidently incorporate this versatile building block into their synthetic programs.

References

- This compound. (n.d.). PubChem.

- Wade, C. B., et al. (2013). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PubMed Central.

- N-ethyl-4-nitroaniline. (n.d.). Solubility of Things.

- Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (1965). SciSpace.

- N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Synthesis of N-(2-ethoxyethyl)-o-nitroaniline. (n.d.). PrepChem.com.

- 2-NITROANILINE CAS N°: 88-74-4. (2003, February 11). OECD SIDS.

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2013). Journal of Chemical and Pharmaceutical Research.

- N-Ethyl-4-nitroaniline. (n.d.). PubChem.

- 2-Nitroaniline. (n.d.). Wikipedia.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

- 1. This compound | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy this compound | 10112-15-9 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(10112-15-9) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to N-Ethyl-2-nitroaniline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-Ethyl-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis methodologies, spectroscopic characterization, and significant applications, with a focus on the causality behind experimental choices and protocols.

Core Molecular Profile

This compound, with the CAS Number 10112-15-9, is an aromatic compound characterized by an ethylamino group and a nitro group positioned ortho to each other on a benzene ring.[1] This substitution pattern dictates its chemical reactivity and physical properties.

The fundamental properties of this compound are summarized below for quick reference.

| Identifier | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [2] |

| CAS Number | 10112-15-9[2] |

| Appearance | Pale yellow to orange liquid[2] |

| Boiling Point | 168 °C at 20 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index | n20/D 1.645 |

| InChI Key | CQIKVOWCSGXCCG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCNC1=CC=CC=C1[O-][1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through two primary routes: N-alkylation of 2-nitroaniline or nucleophilic aromatic substitution (SNAr) on a 2-halo-nitrobenzene derivative. The choice of pathway often depends on the availability and cost of starting materials.

Synthesis via N-Alkylation of 2-Nitroaniline

This method involves the direct ethylation of 2-nitroaniline using an ethylating agent such as ethyl iodide. The reaction is facilitated by a base in a polar aprotic solvent.

Mechanism: The core of this synthesis is a nucleophilic substitution reaction. The amino group of 2-nitroaniline acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent. The ortho-nitro group plays a crucial role; its strong electron-withdrawing nature decreases the basicity (and thus the nucleophilicity) of the aniline nitrogen, making the reaction less facile than the alkylation of aniline itself.[3] Consequently, a moderately strong base and elevated temperatures are often required to drive the reaction to completion. The base deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid byproduct formed.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL). The choice of a polar aprotic solvent like acetone facilitates the dissolution of reactants without interfering with the nucleophilic attack. Potassium carbonate is a suitable base, strong enough to deprotonate the weakly nucleophilic amine without causing significant side reactions.[4]

-

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature. A slight excess of the ethylating agent helps to ensure complete conversion of the starting aniline.[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[4]

-

Work-up: Once the reaction is complete (indicated by the disappearance of the 2-nitroaniline spot on the TLC plate), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[4]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An alternative and industrially common route is the reaction of 2-chloronitrobenzene with ethylamine.[5]

Mechanism: This reaction proceeds via a classic SNAr mechanism. The potent electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6] Ethylamine, acting as the nucleophile, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity and yields the final product.[6]

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following data are characteristic of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

¹H NMR (CDCl₃): The spectrum is characterized by a triplet corresponding to the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂), and a series of multiplets in the aromatic region for the four protons on the benzene ring. The integration of these signals will be in a 3:2:4 ratio, respectively. The amino proton (NH) may appear as a broad singlet.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorptions (cm⁻¹):

-

~3400 cm⁻¹: N-H stretching of the secondary amine.

-

~2980-2850 cm⁻¹: C-H stretching of the aliphatic ethyl group.

-

~1620 cm⁻¹: N-H bending.

-

~1580 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively. These are typically strong and sharp peaks, highly characteristic of nitroaromatic compounds.[8]

-

~750 cm⁻¹: C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: Common fragmentation pathways include the loss of the ethyl group (M-29), leading to a peak at m/z = 137, and the loss of the nitro group (M-46), resulting in a peak at m/z = 120. The base peak is often observed at m/z = 106.[1]

-

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two functional groups.

Intermediate in Dye Synthesis

The compound is a precursor in the manufacturing of various azo dyes. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound to generate the chromophore.[9]

Precursor in Pharmaceutical Synthesis

N-substituted nitroanilines are important scaffolds in medicinal chemistry.[10] this compound, in particular, has been identified as an intermediate in the synthesis of certain pharmaceuticals.

-

Antimalarial Drugs: It is a documented precursor for the antimalarial drug cycloguanil.[9] The synthesis involves the reduction of the nitro group, followed by a series of reactions to construct the biguanide side chain.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2]

-

Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. Its utility in the synthesis of dyes and as a precursor for pharmaceutically active molecules underscores its importance in applied organic chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective and safe use in research and development.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). N-Ethyl-4-nitroaniline.

- ResearchGate. (2025). An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

- SpectraBase. (n.d.). N-ethyl-o-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

- International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

- Chempanda. (n.d.).

- PubMed. (2020).

Sources

- 1. This compound | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy this compound | 10112-15-9 [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility of N-Ethyl-2-nitroaniline in Organic Solvents

Abstract

Introduction to N-Ethyl-2-nitroaniline and its Physicochemical Properties

This compound (CAS No. 10112-15-9) is an aromatic amine with the molecular formula C₈H₁₀N₂O₂.[1][2] Its structure, featuring a nitro group ortho to an N-ethylamino group on a benzene ring, imparts a distinct polarity and potential for hydrogen bonding, which are key determinants of its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Boiling Point | 168 °C at 20 mmHg | [2] |

| Density | 1.19 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.645 | [2] |

Understanding the solubility of this compound is crucial for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products.

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is influenced by the presence of polar functional groups and the overall molecular structure.

This compound possesses both polar (nitro and amino groups) and non-polar (benzene ring and ethyl group) moieties. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The secondary amine group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor.

To predict the solubility of this compound, we can examine the solubility of structurally similar compounds.

Table 2: Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility Profile | Source |

| 2-Nitroaniline | Water | Slightly soluble | [4] |

| Ethanol | Soluble | [4] | |

| Ether | Very Soluble | [4] | |

| Acetone | Very Soluble | [4] | |

| 2-Methyl-6-nitroaniline | Ethyl acetate + Alcohols | Solubility increases with temperature and mass fraction of ethyl acetate. | [5] |

| 2-Chloro-5-nitroaniline | NMP, Acetone, Ethyl Acetate | High solubility | [6][7] |

| Alcohols | Moderate solubility | [6][7] | |

| 4-Chloro-2-nitroaniline | NMP, Ethyl Acetate, Acetonitrile | High solubility | [8] |

| Alcohols | Moderate solubility | [8] |

Based on these analogs, we can infer the following solubility profile for this compound:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, N-methylpyrrolidone (NMP)) : High solubility is expected due to favorable dipole-dipole interactions between the solvent and the nitro and amino groups of this compound.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Propanol) : Good to moderate solubility is anticipated. These solvents can engage in hydrogen bonding with the solute. The length of the alkyl chain in the alcohol may influence solubility, with shorter-chain alcohols generally being better solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane) : Limited solubility is predicted. While the benzene ring of this compound has nonpolar character, the polar functional groups will hinder dissolution in nonpolar media.

Experimental Determination of Solubility

To obtain precise solubility data, the isothermal equilibrium method is a robust and widely used technique.[9][10]

Step-by-Step Experimental Protocol

-

Preparation : Add an excess amount of this compound to a series of sealed vials containing a known volume of the selected organic solvents.

-

Equilibration : Agitate the vials in a constant temperature shaker or water bath (e.g., at 298.15 K, 303.15 K, 308.15 K, etc.) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached.

-

Phase Separation : After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 4 hours to enable the undissolved solid to settle.

-

Sampling : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

Quantification : Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Convert the measured concentration into desired units, such as mole fraction (x) or grams per 100 g of solvent.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Solubility Determination.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are essential for correlating experimental solubility data and for predicting solubility at different temperatures.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature.[11][12][13][14][15] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

The Apelblat equation is known for its simplicity and good correlation with experimental data for many systems.[14][15]

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant of a reaction to the change in temperature. For solubility, it can be used to determine the thermodynamic properties of dissolution, such as the enthalpy (ΔH°) and entropy (ΔS°).[16][17][18] A van't Hoff plot is generated by plotting the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T).[19][20]

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

-

x is the mole fraction solubility

-

ΔH° is the standard enthalpy of dissolution

-

ΔS° is the standard entropy of dissolution

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

From the slope (-ΔH°/R) and intercept (ΔS°/R) of the van't Hoff plot, the enthalpy and entropy of dissolution can be calculated.[16] A positive enthalpy of dissolution indicates that the dissolution process is endothermic, meaning solubility increases with temperature.

The Non-Random Two-Liquid (NRTL) Model

The NRTL (Non-Random Two-Liquid) model is another thermodynamic model used to describe phase equilibria.[21][22][23][24] It is based on the concept of local composition, which states that the concentration of molecules around a central molecule is different from the bulk concentration.[24] The NRTL model is particularly useful for systems with partial miscibility and can provide a good correlation for solid-liquid equilibria.[23][25]

Conclusion

While specific experimental solubility data for this compound is sparse in the literature, a predictive understanding of its behavior can be established through the analysis of structurally similar molecules. It is anticipated that this compound will exhibit high solubility in polar aprotic solvents, good to moderate solubility in polar protic solvents, and limited solubility in nonpolar solvents. For precise data, the isothermal equilibrium method provides a reliable experimental approach. The resulting data can be effectively correlated and analyzed using thermodynamic models such as the modified Apelblat equation and the van't Hoff equation to provide deeper insights into the dissolution process. This guide serves as a foundational resource for researchers and professionals, enabling them to effectively work with this compound in various applications.

References

- Chemical Engineering Transactions.

- AIDIC.